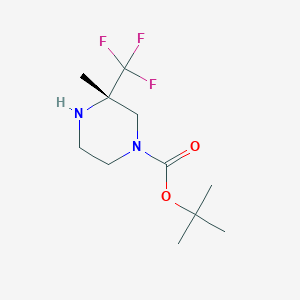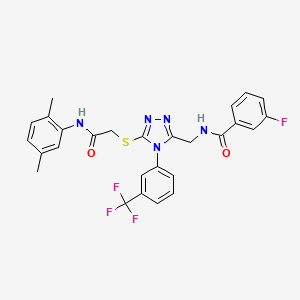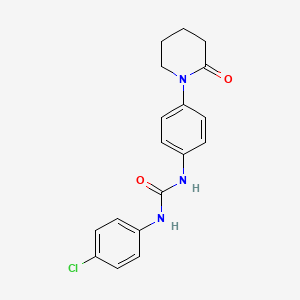![molecular formula C22H20FN5O3S B2437217 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 852437-72-0](/img/structure/B2437217.png)
2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H20FN5O3S and its molecular weight is 453.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Properties
Research has shown that derivatives of [1,2,4]triazolo[4,3-b]pyridazine, similar in structure to the specified compound, demonstrate significant antioxidant abilities. For instance, a compound synthesized from this family showed higher antioxidant capacity than ascorbic acid in both DPPH and FRAP assays, indicating its potential as a powerful antioxidant (Shakir, Ali, & Hussain, 2017).
Antiproliferative Activity
Compounds in the [1,2,4]triazolo[4,3-b]pyridazine class have also been found to possess antiproliferative activity. For example, some derivatives were effective in inhibiting the proliferation of endothelial and tumor cells, suggesting their potential use in cancer therapy (Ilić et al., 2011).
Biological Assessment
The synthesis and biological assessment of compounds with the [1,2,4]triazolo[4,3-a]pyridine moiety, which is structurally similar to the queried compound, have revealed a range of interesting biological properties. A diverse set of analogs was synthesized, and their pharmacological activities were studied, highlighting the compound's versatility (Karpina et al., 2019).
Bioactivity in Heterocyclic Systems
The bioactivity of certain [1,2,4]triazolo[4,3-b]pyridazine derivatives has been evaluated in various studies. For instance, their antibacterial, antifungal, and antitubercular activities were tested, showcasing the compound's potential in treating various infections (Shiradkar & Kale, 2006).
Antiviral Activity
Some newly synthesized triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity, particularly against hepatitis A virus. This indicates the potential application of these compounds in antiviral therapies (Shamroukh & Ali, 2008).
Positive Inotropic Evaluation
A series of [1,2,4]triazolo[4,3-a]pyridazine derivatives were synthesized and evaluated for their positive inotropic activities, which are crucial for treating certain heart conditions. Several compounds showed favorable activity, suggesting their potential in cardiovascular therapy (Li et al., 2008).
Mécanisme D'action
Target of Action
The primary target of this compound is DNA . It is suggested that the compound intercalates with DNA, a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which can lead to cell death .
Biochemical Pathways
DNA replication and transcription . By intercalating into DNA, the compound can disrupt these processes, leading to errors in replication and transcription that can trigger cell death .
Pharmacokinetics
The compound’s ability to intercalate dna suggests it is capable of penetrating cell membranes to reach its intracellular target .
Result of Action
The compound’s interaction with DNA can lead to cell death , particularly in rapidly dividing cells such as cancer cells . This is why compounds that intercalate DNA, like this one, are often investigated for their potential as anticancer agents .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially impact the compound’s ability to intercalate dna and exert its effects .
Propriétés
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3S/c1-30-17-8-5-15(11-18(17)31-2)22-26-25-19-9-10-21(27-28(19)22)32-13-20(29)24-12-14-3-6-16(23)7-4-14/h3-11H,12-13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIIIVCBQQPONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile](/img/structure/B2437138.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2437139.png)
![1-(tert-butyl)-5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2437140.png)
![2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B2437141.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2437147.png)
![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2437148.png)



![N-isobutyl-4-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2437153.png)
![4-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2437154.png)

![[1-(2,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid](/img/structure/B2437157.png)